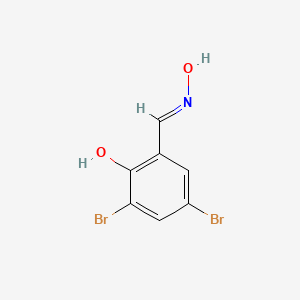

3,5-Dibromo-2-hydroxybenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

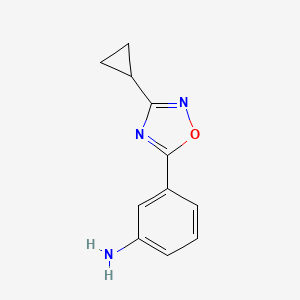

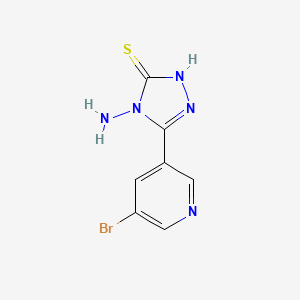

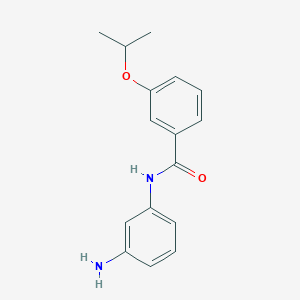

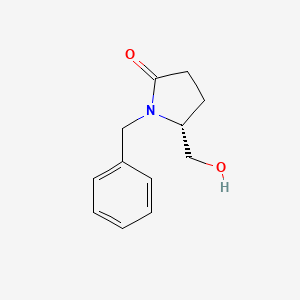

Molecular Structure Analysis

The molecular structure of DBHBO can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software.

Physical and Chemical Properties Analysis

DBHBO has a molecular weight of 294.93 g/mol. The boiling point of a related compound, 3,5-Dibromo-4-hydroxybenzaldehyde, is 311.907ºC .

Applications De Recherche Scientifique

Mitochondrial and Chloroplast Reactions

3,5-Dibromo-2-hydroxybenzaldehyde oxime influences mitochondrial and chloroplast reactions. Specifically, it affects phosphorylation and electron transport in mitochondria and chloroplasts, potentially impacting cellular metabolism and ATP generation (Moreland & Blackmon, 1970).

Structural Analysis and Complex Formation

This compound is integral in the synthesis and structural characterization of copper(II) complexes. It forms structures like mononuclear complexes with distinctive geometric configurations and participates in forming supramolecular structures through intermolecular hydrogen bonds (Wen, 2010).

Crystallographic Properties

Air Oxidation Studies

Research has explored the role of 3,5-Dibromo-2-hydroxybenzaldehyde in the air oxidation of copper(II) complexes. This includes studying its transformation into divalent anions of corresponding acids (Jiao et al., 2011).

Solubility and Solvation Studies

The solubility of this compound in various aqueous solutions has been investigated, offering insights into solvent effects and preferential solvation. This research is significant for understanding its interaction with different solvents (Zhu et al., 2020).

Peptide Synthesis Applications

It has utility in peptide synthesis, specifically in the preparation of esters of aromatic o-hydroxy oximes. This is important for generating dipeptide derivatives (Hayashi & Shimizu, 1983).

Molecular Oxidation and Reduction

In anaerobic bacterial cultures, this compound undergoes oxidation and reduction processes, forming carboxylic acids and hydroxymethyl groups. This process provides insight into environmental transformations of halogenated aromatic aldehydes (Neilson et al., 1988).

Synthesis and Magnetic Properties

The synthesis of a novel manganese(III) cluster using a ligand derived from 3,5-dibromo-2-hydroxybenzaldehyde is significant for understanding the magnetic properties of such complexes (Yang & Li, 2011).

Selective Oxidation Catalyst

It plays a role as a selective oxidation catalyst in chemical transformations, showcasing its potential in synthesizing various compounds (ShimizuMasao et al., 2006).

Polymerization and Thermal Properties

The compound is used in the polymerization of 3-hydroxybenzaldehyde, contributing to the study of thermal properties and molecular weight of resulting oligomers (Mart et al., 2006).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Dibromo-2-hydroxybenzaldehyde oxime involves the conversion of 3,5-Dibromo-2-hydroxybenzaldehyde to its oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "3,5-Dibromo-2-hydroxybenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 g) in ethanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (0.5 g).", "Heat the mixture at reflux for 2 hours.", "Cool the mixture to room temperature and filter the precipitated solid.", "Wash the solid with water and dry to obtain 3,5-Dibromo-2-hydroxybenzaldehyde oxime as a yellow solid (yield: 85%)." ] } | |

Numéro CAS |

21386-43-6 |

Formule moléculaire |

C7H5Br2NO2 |

Poids moléculaire |

294.93 g/mol |

Nom IUPAC |

2,4-dibromo-6-[(Z)-hydroxyiminomethyl]phenol |

InChI |

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3- |

Clé InChI |

LRNICNSWROUZCF-KMKOMSMNSA-N |

SMILES isomérique |

C1=C(C=C(C(=C1/C=N\O)O)Br)Br |

SMILES |

C1=C(C=C(C(=C1C=NO)O)Br)Br |

SMILES canonique |

C1=C(C=C(C(=C1C=NO)O)Br)Br |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)

![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)

![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)

![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)

![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)